molecular formula C16H18FN3O4 B1390831 [3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]acetic acid CAS No. 1021117-39-4

[3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]acetic acid

Cat. No.: B1390831
CAS No.: 1021117-39-4
M. Wt: 335.33 g/mol
InChI Key: DSNKHNLNWSSZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]acetic acid is a useful research compound. Its molecular formula is C16H18FN3O4 and its molecular weight is 335.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

Polymorphism in Pharmaceutical Agents

A study by Miyamae et al. (1994) explored the polymorphism of a uricosuric agent related to [3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]acetic acid, highlighting its significance in pharmaceutical applications. The research demonstrated that different polymorphic forms of this compound affect its stability and suitability for pharmaceutical preparations, emphasizing the importance of understanding polymorphism in drug development (Miyamae et al., 1994).

Role in Receptor Agonism

Röver et al. (2000) discovered compounds structurally similar to this compound that act as high-affinity ligands for human ORL1 (orphanin FQ/nociceptin) receptors. These compounds behave as full agonists in biochemical assays, indicating potential therapeutic applications in modulating receptor activities (Röver et al., 2000).

Applications in Antiviral Research

Apaydın et al. (2020) synthesized derivatives structurally related to this compound, demonstrating strong antiviral activity against influenza A/H3N2 virus and human coronavirus 229E. This suggests the potential of such compounds in developing new classes of antiviral molecules (Apaydın et al., 2020).

Anticonvulsant Properties

Obniska et al. (2007) researched derivatives of this compound, revealing significant anticonvulsant activity in experimental models. This indicates its potential use in the development of new anticonvulsant drugs (Obniska et al., 2007).

Exploration in Anti-Breast Cancer Research

Fleita et al. (2013) synthesized and evaluated spirocyclic thiazolidin-4-ones, structurally related to this compound, as potential epidermal growth factor receptor inhibitors with anti-breast cancer properties. The study highlights the compound's utility in cancer research (Fleita et al., 2013).

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O4/c17-12-3-1-11(2-4-12)9-20-14(23)16(18-15(20)24)5-7-19(8-6-16)10-13(21)22/h1-4H,5-10H2,(H,18,24)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNKHNLNWSSZKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]acetic acid
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[3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]acetic acid
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[3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]acetic acid
Reactant of Route 4
Reactant of Route 4
[3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]acetic acid
Reactant of Route 5
[3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]acetic acid
Reactant of Route 6
[3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]acetic acid

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